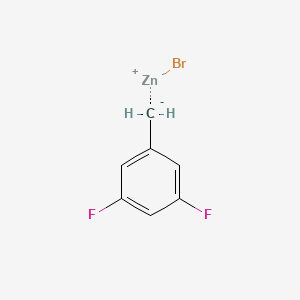

3,5-Difluorobenzylzinc bromide

CAS No.: 308796-30-7

Cat. No.: VC7913982

Molecular Formula: C7H5BrF2Zn

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 308796-30-7 |

|---|---|

| Molecular Formula | C7H5BrF2Zn |

| Molecular Weight | 272.4 g/mol |

| IUPAC Name | bromozinc(1+);1,3-difluoro-5-methanidylbenzene |

| Standard InChI | InChI=1S/C7H5F2.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | HUTYJRVTQJKGIO-UHFFFAOYSA-M |

| SMILES | [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br |

| Canonical SMILES | [CH2-]C1=CC(=CC(=C1)F)F.[Zn+]Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzyl group substituted with fluorine atoms at the 3 and 5 positions, bonded to a zinc-bromide moiety. The fluorine atoms introduce electron-withdrawing effects, which polarize the benzyl-zinc bond and increase nucleophilicity . X-ray crystallography and computational studies reveal a tetrahedral geometry around the zinc center, with the bromine atom occupying one coordination site .

Physicochemical Characteristics

-

Flash Point: 1°F (-17°C), classifying it as highly flammable

-

Solubility: Fully soluble in THF, dimethylformamide (DMF), and ethers but reacts violently with protic solvents like water or alcohols .

Synthesis and Industrial Production

Synthetic Methodology

3,5-Difluorobenzylzinc bromide is synthesized via direct insertion of zinc metal into 3,5-difluorobenzyl bromide under inert atmospheres (argon or nitrogen) . The reaction proceeds as follows:

Key parameters include:

| Supplier | Volume | Price (USD) | Year |

|---|---|---|---|

| Sigma-Aldrich | 50 mL | 459 | 2024 |

| Rieke Metals | 100 mL | 700 | 2021 |

| American Custom Chem | 1 L | 9,471 | 2021 |

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound excels in Suzuki-Miyaura, Negishi, and Kumada couplings, enabling the formation of carbon-carbon bonds. For example, in the synthesis of lenacapavir (an HIV capsid inhibitor), it couples with dibromopyridine derivatives to install the 3,5-difluorobenzyl moiety .

Nucleophilic Additions

It reacts with carbonyl compounds (e.g., ketones, aldehydes) to yield secondary alcohols. A notable application is the preparation of fluorinated liquid crystals for optoelectronics.

Pharmaceutical Intermediate

3,5-Difluorobenzylzinc bromide is critical in synthesizing kinase inhibitors and apoptosis regulators. Its fluorinated aromatic ring enhances drug bioavailability by improving membrane permeability .

Comparative Analysis with Analogues

The 3,5-difluoro substitution pattern offers superior electronic activation compared to non-fluorinated or mono-fluorinated analogues, enabling faster reaction kinetics in coupling reactions.

Recent Research Advances

A 2025 study demonstrated its utility in silver-catalyzed dehydrobrominative cross-coupling, forming biaryl structures with >90% selectivity . Additionally, computational studies have optimized its use in flow chemistry systems, reducing reaction times by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume